2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide
CAS No.: 1223813-67-9
Cat. No.: VC5068806
Molecular Formula: C23H23BrF2N4OS
Molecular Weight: 521.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223813-67-9 |
|---|---|
| Molecular Formula | C23H23BrF2N4OS |
| Molecular Weight | 521.42 |
| IUPAC Name | 2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide |
| Standard InChI | InChI=1S/C23H23BrF2N4OS/c1-2-30-11-9-23(10-12-30)28-21(15-3-5-16(24)6-4-15)22(29-23)32-14-20(31)27-19-13-17(25)7-8-18(19)26/h3-8,13H,2,9-12,14H2,1H3,(H,27,31) |
| Standard InChI Key | KLTDCPRZESXPFS-UHFFFAOYSA-N |
| SMILES | CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=C(C=C4)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the triazaspirocyclic family, featuring a spiro junction between a piperidine ring and a triazole ring system. The core structure is substituted at the 3-position with a 4-bromophenyl group and at the 8-position with an ethyl moiety. A sulfanyl-acetamide side chain, terminating in a 2,5-difluorophenyl group, extends from the triazole ring.
Systematic Nomenclature
The IUPAC name, 2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide, systematically describes its connectivity:
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1,4,8-Triazaspiro[4.5]deca-1,3-diene: A 10-membered spiro system combining a six-membered piperidine (positions 1,4,8) and a five-membered triazole (positions 1,3,4)
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Substituents:
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4-Bromophenyl at C2
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Ethyl group on N8
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Sulfanyl-acetamide bridge to 2,5-difluorophenyl
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Molecular Descriptors
Key physicochemical parameters derived from structural analysis include:
Synthetic Pathways and Structural Analogues
Synthesis of Triazaspiro Cores
While the exact synthesis route for this compound remains unpublished, analogous triazaspiro[4.5]deca-1,3-dienes are typically constructed via:
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Cyclocondensation Reactions: Piperidine derivatives react with triazole precursors under acidic conditions to form spiro junctions.
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Post-Modification: Bromophenyl and acetamide groups are introduced through nucleophilic aromatic substitution and amide coupling, respectively .
Structural Analogues and Modifications
Comparative analysis of related compounds reveals structure-activity trends:
The ethyl substitution at N8 in this compound likely improves lipophilicity compared to methyl analogs (logP 5.2 vs. 4.6 in), potentially enhancing membrane permeability .
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
Although experimental solubility data is unavailable, QSPR models predict:
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Caco-2 Permeability: Papp >1×10⁻⁶ cm/s (estimated from logD 2.59 )
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Blood-Brain Barrier Penetration: Low (polar surface area >40 Ų)
Metabolic Stability
The presence of fluorine atoms (electron-withdrawing groups) and ethyl substitution may slow oxidative metabolism. Cytochrome P450 interactions are predicted to primarily involve CYP3A4 and CYP2D6 isoforms, based on structural similarity to spirocyclic amines .
The difluorophenyl moiety may enhance bacterial membrane penetration compared to non-fluorinated analogs.
Research Gaps and Future Directions
Despite its intriguing structure, critical data gaps exist for this compound:
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Experimental Solubility: Required for formulation studies
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In Vitro Toxicity: Cytotoxicity profiling against HEK293/HepG2 cells
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Target Deconvolution: Proteome-wide binding studies to identify molecular targets
Priority research areas should include:
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Synthetic Optimization: Developing scalable routes (current yield <15% for analogs)
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ADMET Profiling: Full pharmacokinetic characterization
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Therapeutic Validation: Testing in disease-relevant animal models
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